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molecular formula C7H3N2NaO2S B8338383 Sodium thiazolo[5,4-c]pyridine-2-carboxylate

Sodium thiazolo[5,4-c]pyridine-2-carboxylate

Cat. No. B8338383
M. Wt: 202.17 g/mol
InChI Key: ZBXKCSXJMJRSLA-UHFFFAOYSA-M
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Patent
US06525042B1

Procedure details

In tetrahydrofuran (12 ml), ethyl thiazolo[5,4-c]pyridine-2-carboxylate (0.61 g) was dissolved, followed by the addition of a 1N aqueous sodium hydroxide solution (3 ml). After stirring at room temperature for 30 minutes, the insoluble matter was filtered off. Without purification, the filtrate was provided for the subsequent reaction.
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
0.61 g
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[C:9]2[CH:8]=[CH:7][N:6]=[CH:5][C:4]=2[S:3][C:2]=1[C:10]([O:12]CC)=[O:11].[OH-].[Na+:16]>O1CCCC1>[N:1]1[C:9]2[CH:8]=[CH:7][N:6]=[CH:5][C:4]=2[S:3][C:2]=1[C:10]([O-:12])=[O:11].[Na+:16] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
3 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0.61 g
Type
reactant
Smiles
N1=C(SC=2C=NC=CC21)C(=O)OCC
Name
Quantity
12 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the insoluble matter was filtered off
CUSTOM
Type
CUSTOM
Details
Without purification
CUSTOM
Type
CUSTOM
Details
the filtrate was provided for the subsequent reaction

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
N1=C(SC=2C=NC=CC21)C(=O)[O-].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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